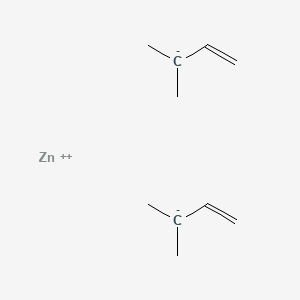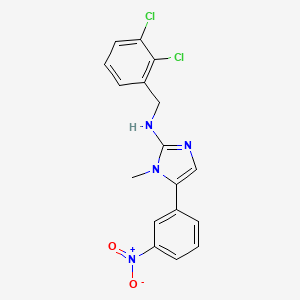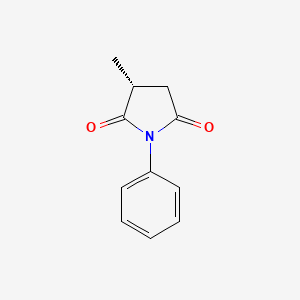
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- can be achieved through various methods. One common approach involves the reaction of succinic anhydride with methylamine to form N-methylsuccinimide, which is then reacted with phenylmagnesium bromide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted succinimide derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Primarily used as an anticonvulsant in the treatment of epilepsy.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a standard in analytical chemistry
Wirkmechanismus
The compound exerts its anticonvulsant effects by depressing nerve transmission in the motor cortex. It reduces the frequency of epileptic attacks by suppressing the paroxysmal three cycle per second spike and wave EEG pattern associated with petit mal seizures. The exact molecular targets and pathways involved include modulation of ion channels and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phensuccimide
- N-methylsuccinimide
- 1-methyl-3-phenylpyrrolidine-2,5-dione
Uniqueness
2,5-Pyrrolidinedione, 3-methyl-1-phenyl-, (3R)- is unique due to its specific anticonvulsant properties and its ability to suppress the paroxysmal EEG pattern associated with petit mal seizures. Its molecular structure allows for specific interactions with neuronal ion channels, making it particularly effective in reducing seizure frequency .
Eigenschaften
CAS-Nummer |
3641-53-0 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(3R)-3-methyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
FHORXLYGTFRULY-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)N(C1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


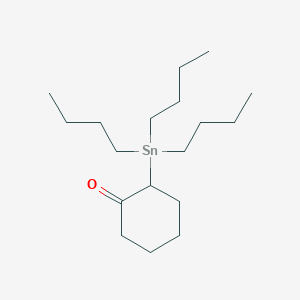
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
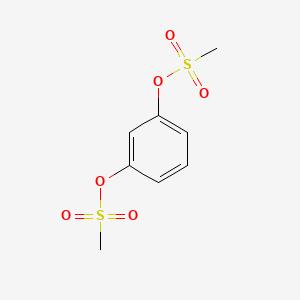
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)

